Cas no 51130-00-8 (3-(2-Methylthio)phenyl-1-propene)

3-(2-Methylthio)phenyl-1-propene is a sulfur-containing organic compound featuring a phenyl ring substituted with a methylthio group at the ortho position and a propenyl side chain. This structure imparts reactivity useful in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The methylthio group enhances electron density, influencing regioselectivity in electrophilic aromatic substitution reactions, while the propenyl moiety offers versatility for further functionalization, such as oxidation or cross-coupling. Its stability under standard conditions and compatibility with common reagents make it a practical intermediate for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its reactivity.
3-(2-Methylthio)phenyl-1-propene structure
51130-00-8 structure
Product Name:3-(2-Methylthio)phenyl-1-propene
CAS No:51130-00-8
MF:C10H12S
MW:164.267281532288
MDL:MFCD07775128
CID:875196
Update Time:2026-04-29

3-(2-Methylthio)phenyl-1-propene Chemical and Physical Properties

Names and Identifiers

    • 1-(methylsulfanyl)-2-prop-2-en-1-ylbenzene
    • 3-(2-METHYLTHIOPHENYL)-1-PROPENE
    • 3-[(2-Methylthio)phenyl]-1-propene
    • 1-Allyl-2-methylthiobenzene
    • o-Allylphenylmethylsulfid
    • o-Allylthioanisol
    • o-Propenylphenylmethylsulfid
    • SureCN9209214
    • 3-(2-Methylthio)phenyl-1-propene
    • MDL: MFCD07775128
    • Inchi: InChI=1S/C10H12S/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8H,1,6H2,2H3
    • InChI Key: LRJIVERXSAYVQJ-UHFFFAOYSA-N
    • SMILES: C=CCC1=CC=CC=C1SC

Computed Properties

  • Exact Mass: 164.06606
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3

Experimental Properties

  • Density: 0.99
  • Boiling Point: 234.4°C at 760 mmHg
  • Flash Point: 94.1°C
  • Refractive Index: 1.557
  • PSA: 0
  • LogP: 3.13700

3-(2-Methylthio)phenyl-1-propene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
200321-1g
3-(2-Methylthiophenyl)-1-propene
51130-00-8 97%
1g
£206.00 2022-03-01
Fluorochem
200321-5g
3-(2-Methylthiophenyl)-1-propene
51130-00-8 97%
5g
£449.00 2022-03-01
Fluorochem
200321-25g
3-(2-Methylthiophenyl)-1-propene
51130-00-8 97%
25g
£1926.00 2022-03-01
TRC
M085070-250mg
3-[(2-Methylthio)phenyl]-1-propene
51130-00-8
250mg
$ 255.00 2022-06-04
TRC
M085070-500mg
3-[(2-Methylthio)phenyl]-1-propene
51130-00-8
500mg
$ 425.00 2022-06-04
abcr
AB360274-1 g
3-[(2-Methylthio)phenyl]-1-propene; 97%
51130-00-8
1g
€323.80 2023-06-20
abcr
AB360274-5 g
3-[(2-Methylthio)phenyl]-1-propene; 97%
51130-00-8
5g
€651.80 2023-06-20
Enamine
EN300-698390-0.05g
1-(methylsulfanyl)-2-(prop-2-en-1-yl)benzene
51130-00-8 95.0%
0.05g
$468.0 2025-03-12
Enamine
EN300-698390-0.1g
1-(methylsulfanyl)-2-(prop-2-en-1-yl)benzene
51130-00-8 95.0%
0.1g
$490.0 2025-03-12
Enamine
EN300-698390-0.25g
1-(methylsulfanyl)-2-(prop-2-en-1-yl)benzene
51130-00-8 95.0%
0.25g
$513.0 2025-03-12

Additional information on 3-(2-Methylthio)phenyl-1-propene

Comprehensive Overview of 3-(2-Methylthio)phenyl-1-propene (CAS No. 51130-00-8): Properties, Applications, and Industry Insights

3-(2-Methylthio)phenyl-1-propene (CAS No. 51130-00-8) is an organosulfur compound with a unique molecular structure that combines a phenyl ring, a methylthio group, and a propene moiety. This chemical has garnered significant attention in recent years due to its versatile applications in flavor and fragrance synthesis, pharmaceutical intermediates, and specialty chemicals. Its CAS number 51130-00-8 serves as a critical identifier for researchers and manufacturers seeking high-purity samples for industrial use.

The growing demand for sulfur-containing aromatic compounds like 3-(2-Methylthio)phenyl-1-propene reflects broader trends in green chemistry and sustainable synthesis. Many users searching for this compound often inquire about its synthesis pathway, spectral data (including NMR and IR spectra), and storage conditions to ensure optimal stability. Recent studies highlight its potential as a building block for more complex molecules in agrochemical research and material science.

From a molecular perspective, the methylthio (-SMe) group at the ortho position of the phenyl ring contributes to the compound's distinct electronic effects and steric properties. This configuration makes CAS 51130-00-8 particularly valuable for catalytic reactions and cross-coupling processes frequently employed in fine chemical production. Analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to verify its purity, which is crucial for research-grade applications.

Industry professionals frequently search for suppliers of 3-(2-Methylthio)phenyl-1-propene with questions about bulk pricing, custom synthesis options, and technical datasheets. The compound's logP value and solubility profile are also key parameters for formulators working on fragrance encapsulation or delivery systems. With increasing interest in bio-based chemicals, researchers are exploring enzymatic routes to produce derivatives of 51130-00-8 with improved environmental footprints.

In the context of market trends, the global demand for specialty aromatic compounds like 3-(2-Methylthio)phenyl-1-propene is projected to grow steadily, driven by innovations in functional materials and performance additives. Quality control remains paramount, with advanced methods like mass spectrometry (MS) and elemental analysis being employed to certify batch-to-batch consistency. For laboratories handling this compound, proper vapor pressure management and light-sensitive storage protocols are essential to maintain its chemical integrity.

The regulatory landscape for CAS 51130-00-8 continues to evolve, with particular focus on REACH compliance and GHS classification. Many users seek guidance on transport regulations and safety data sheets (SDS), reflecting heightened awareness of chemical stewardship practices. As synthetic methodologies advance, 51130-00-8 serves as a prototype for developing new thioether-functionalized compounds with tailored properties for high-value applications.

Emerging research directions include investigating the photophysical properties of 3-(2-Methylthio)phenyl-1-propene derivatives for potential use in organic electronics or as photoinitiators. The compound's structure-activity relationships are also being explored in medicinal chemistry contexts, though such applications remain in early-stage development. For procurement specialists, understanding the global supply chain dynamics and manufacturing scalability of 51130-00-8 is crucial for ensuring long-term availability.

From a technical perspective, the boiling point, melting point, and refractive index of 3-(2-Methylthio)phenyl-1-propene are frequently requested parameters in product inquiries. The compound's compatibility with various organic solvents and reaction conditions makes it a flexible intermediate for multi-step syntheses. Recent patents highlight innovative uses of this molecule in creating advanced polymer modifiers and surface-active agents, demonstrating its cross-industry relevance.

As analytical techniques become more sophisticated, new quality assessment protocols for CAS 51130-00-8 are being developed, including chiral purity analysis for enantiomerically enriched forms. The compound's thermal stability profile is another area of active investigation, particularly for applications requiring high-temperature processing. For academic researchers, access to comprehensive spectroscopic libraries containing data for 3-(2-Methylthio)phenyl-1-propene significantly accelerates compound identification workflows.

Looking ahead, the development of more sustainable production methods for 51130-00-8 aligns with broader industry shifts toward green chemistry principles. This includes exploring catalytic asymmetric synthesis routes and biocatalytic transformations to improve the compound's environmental profile. With its balanced combination of reactivity and structural features, 3-(2-Methylthio)phenyl-1-propene remains a compound of significant interest across multiple scientific disciplines and industrial sectors.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.